BenchChemオンラインストアへようこそ!

Ritobegron ethyl hydrochloride

β3-adrenoceptor selectivity cAMP accumulation assay CHO-K1 cell transfection

Ritobegron ethyl hydrochloride (CAS 476333-91-2, UNII: FJ94YR550A), also known as KUC-7483, is a small-molecule β3-adrenoceptor (β3-AR) agonist developed by Kissei Pharmaceutical. Identified as an ethyl ester prodrug of the active metabolite KUC-7322 (ritobegron free acid, CAS 255734-04-4), the compound belongs to the phenoxyacetic acid derivative class.

Molecular Formula C23H32ClNO5
Molecular Weight 438 g/mol
CAS No. 476333-91-2
Cat. No. B1679394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitobegron ethyl hydrochloride
CAS476333-91-2
SynonymsKUC-7483;  KUC 7483;  KUC7483;  Ritobegron;  Ritobegron HCl;  Ritobegron hydrochloride;  brand name: Myrbetriq.
Molecular FormulaC23H32ClNO5
Molecular Weight438 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl
InChIInChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1
InChIKeySDZAMDXEQUMDBE-DQFHVVJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ritobegron Ethyl Hydrochloride: Chemical Identity and Pharmacological Classification for Scientific Procurement


Ritobegron ethyl hydrochloride (CAS 476333-91-2, UNII: FJ94YR550A), also known as KUC-7483, is a small-molecule β3-adrenoceptor (β3-AR) agonist developed by Kissei Pharmaceutical [1]. Identified as an ethyl ester prodrug of the active metabolite KUC-7322 (ritobegron free acid, CAS 255734-04-4), the compound belongs to the phenoxyacetic acid derivative class [2]. Ritobegron progressed to Phase III clinical evaluation for overactive bladder syndrome (OAB) before the development program was placed on hold following failure to meet the primary efficacy endpoint in a confirmatory study [3]. Despite its discontinued clinical trajectory, the compound retains value as a reference standard and tool compound for β3-AR pharmacology research.

Why Ritobegron Ethyl Hydrochloride Cannot Be Substituted by Mirabegron, Vibegron, or Other In-Class β3-Agonists Without Experimental Validation


Although several β3-AR agonists share a common therapeutic target for OAB, their pharmacological profiles diverge substantially in terms of receptor subtype selectivity, intrinsic activity across varying receptor densities, bladder-versus-organ functional selectivity, and prodrug activation kinetics [1]. Under identical experimental conditions, ritobegron exhibited markedly lower β3-AR selectivity against β1- and β2-adrenoceptors compared to vibegron, mirabegron, and solabegron [2]. Furthermore, ritobegron's intrinsic activity declines with decreasing β3-AR density, a characteristic shared with mirabegron and solabegron but distinct from vibegron [3]. Its prodrug design—unique among the class—introduces esterase-dependent activation with a defined plasma exposure ratio relative to the active metabolite KUC-7322, creating a pharmacokinetic profile that cannot be extrapolated from other β3-agonists [4]. These multi-dimensional differences make interchanging ritobegron with any other β3-AR agonist unreliable without direct experimental verification.

Quantitative Differentiation Evidence for Ritobegron Ethyl Hydrochloride: Head-to-Head Selectivity, Tissue Preference, and Functional Comparison Data


β3-Adrenoceptor Subtype Selectivity: Ritobegron vs. Vibegron, Mirabegron, and Solabegron in Identical CHO-K1 Cellular Assays

In a direct head-to-head comparison under identical experimental conditions (CHO-K1 cells expressing human β1-, β2-, and β3-ARs transfected with 0.1 μg/well plasmid DNA), ritobegron demonstrated >124-fold selectivity for β3-AR over β1-AR and 28.1-fold selectivity for β3-AR over β2-AR [1]. By comparison, vibegron achieved >7,937-fold selectivity over both β1-AR and β2-AR, mirabegron achieved 517-fold and 496-fold, respectively, and solabegron achieved 21.3-fold and >362-fold, respectively [1]. Ritobegron's EC50 at human β3-AR was 80.8 ± 12.6 nM (intrinsic activity IA = 0.99 ± 0.02 relative to isoproterenol), placing its potency approximately 70-fold lower than vibegron (EC50 1.26 nM) and approximately 70-fold lower than mirabegron (EC50 1.15 nM) at the same receptor [1]. Unlike vibegron, ritobegron's intrinsic activity decreased significantly at lower receptor densities (from IA ≈0.99 at 0.1 μg DNA/well to reduced IA at 0.025 μg DNA/well), indicating partial agonist behavior under conditions of sparse receptor expression [2].

β3-adrenoceptor selectivity cAMP accumulation assay CHO-K1 cell transfection

Functional Tissue Selectivity in Cynomolgus Monkey: Bladder Relaxation vs. Atrial and Tracheal Effects

In cynomolgus monkey isolated tissue preparations, ritobegron relaxed bladder strips with an EC50 of 8.2 ± 2.3 × 10⁻⁷ M (820 nM) and maximal relaxation of 88.7 ± 3.7%, while atrial rate was increased only at high concentrations (EC50 6.5 ± 1.2 × 10⁻⁵ M, or 65,000 nM) [1]. Ritobegron had no effect on tracheal contraction at concentrations from 10⁻⁹ to 10⁻⁴ M; at 10⁻³ M, maximal relaxation reached only 26.7 ± 8.1% [1]. Calculated bladder selectivity was 79.3-fold versus atria and 1,200-fold versus trachea [1]. In the rat model, bladder selectivity was even more pronounced at 2,078-fold versus atria [2]. In vivo, ritobegron (i.v.) reduced intravesical pressure with an ED50 of 1.44 mg/kg in monkeys and 0.4 mg/kg in rats, without significantly affecting heart rate or mean blood pressure at effective bladder doses [1][2].

bladder selectivity isolated organ bath cardiovascular safety margin

Differential Effect on Salivary Secretion: Ritobegron vs. Tolterodine in a Partial Bladder Outlet Obstruction Rat Model

In a direct comparative study using a 6-week partial bladder outlet obstruction (BOO) rat model, ritobegron and the antimuscarinic tolterodine were evaluated for effects on non-voiding contractions (NVC), micturition pressure (MP), residual volume (RV), and carbachol (CCh)-induced salivary secretion [1]. Ritobegron significantly decreased both the frequency and amplitude of NVC without affecting MP or RV. Tolterodine also decreased NVC amplitude, but dose-dependently decreased MP and significantly increased RV [1]. Critically, ritobegron had no effect on CCh-induced salivary secretion, whereas tolterodine dose-dependently decreased salivary secretion [1]. Quantitatively, at the highest dose tested (10 mg/kg), tolterodine reduced CCh-induced salivary secretion to approximately 40% of control levels, while ritobegron showed no significant deviation from control [1].

antimuscarinic comparison salivary secretion dry mouth side effect residual urine volume

Prodrug Design Advantage: 10-Fold Plasma Exposure Enhancement via Ethyl Esterification

Ritobegron ethyl hydrochloride is an ethyl ester prodrug of the active β3-AR agonist KUC-7322 (ritobegron free acid) [1]. Following oral administration in rats at 10 mg/kg, the ethyl esterification yielded a 10-fold increase in the area under the plasma concentration-time curve (AUC₀₋ₜ) of the active metabolite KUC-7322 compared to direct administration of KUC-7322 itself [1]. The active metabolite reached Cmax within 0.25–0.31 h post-dose, with a plasma half-life (t₁/₂) of 0.42–1.37 h [1]. Total blood clearance of KUC-7322 after intravenous administration was 1.36 L/h/kg, indicating that intrinsic hepatic clearance is rate-limiting [1]. Oral bioavailability of KUC-7322 from the prodrug was estimated at 4% [1]. Metabolism studies confirmed that ritobegron was not detectable in any biological samples, demonstrating complete and rapid prodrug conversion [2].

prodrug activation pharmacokinetics ethyl ester hydrolysis KUC-7322

Multikilogram-Scale Synthesis: Second-Generation Process with 43% Overall Yield and 99.5% Purity

A second-generation synthesis method for ritobegron ethyl hydrochloride was developed to enable multikilogram production, overcoming yield and purity limitations of the first-generation route [1]. The optimized method, which changed the coupling strategy between 4-hydroxynorephedrine and a phenoxyacetate-derived hemiacetal intermediate (compound 10), improved the overall yield from 27% to 43% and increased purity from ≤98.5% to 99.5% [1]. This process was validated at a 69-kg scale, representing a major scale-up from the first-generation method's several-hundred-gram capacity [1]. Key advantages included elimination of exothermic reaction steps, avoidance of expensive reagents, and the ability to purify the stable hemiacetal intermediate prior to the final coupling step, thereby reducing impurity carryover [1].

scale-up synthesis process chemistry good manufacturing practice purity optimization

Clinical Development Status: Phase III Failure as a Procurement-Relevant Contextual Differentiator

Ritobegron's clinical development was discontinued after the Phase III confirmatory trial (NCT01004315) failed to meet its primary efficacy endpoint in patients with overactive bladder [1]. The sponsor, Kissei Pharmaceutical Co., Ltd., publicly announced this outcome on July 2, 2010, and placed the program on hold [2]. By contrast, mirabegron received FDA approval in 2012 and EMA approval in 2013, and vibegron received FDA approval in 2020, both based on positive Phase III data [3]. This clinical outcome delineates ritobegron as a research-use-only tool compound, whereas mirabegron and vibegron are approved therapeutics and have established clinical safety databases.

clinical trial failure primary endpoint phase III overactive bladder

Research and Procurement Application Scenarios for Ritobegron Ethyl Hydrochloride Based on Established Differential Evidence


β3-Adrenoceptor Tool Compound for Head-to-Head Selectivity Benchmarking in Cellular Assays

Investigators seeking to establish a selectivity matrix across β-AR subtypes can use ritobegron as a calibrating reference point at the lower-selectivity end of the spectrum. As demonstrated in the Yamamoto et al. (2023) head-to-head study, ritobegron provides a well-characterized signal at β2-ARs (EC50 2,273 nM) while retaining high intrinsic activity at β3-ARs (IA 0.99), enabling discrimination of compounds with intermediate selectivity profiles [1]. Its use alongside vibegron (ultra-selective) and solabegron (minimally selective) creates a comprehensive selectivity ladder for screening campaigns.

In Vivo Pharmacodynamic Studies Requiring Rapid-Onset, Short-Half-Life β3-AR Activation with Bladder Selectivity

Ritobegron's rapid prodrug activation (Cmax 0.25–0.31 h) and short plasma half-life (0.42–1.37 h for the active metabolite KUC-7322) make it suitable for acute in vivo bladder function studies in anesthetized rodent models where precise temporal control over receptor activation is required [2]. The established ED50 values of 0.4 mg/kg i.v. (rat) and 1.44 mg/kg i.v. (monkey) for intravesical pressure reduction, combined with the documented absence of cardiovascular effects at these doses, provide a validated dosing framework [3][4].

Negative Control for Antimuscarinic Side-Effect Profiling in Salivary Gland Function Studies

For research programs investigating the mechanism of drug-induced xerostomia, ritobegron serves as a negative control that activates bladder relaxation without inhibiting salivary secretion [5]. In the rat CCh-induced salivary secretion assay, ritobegron's complete lack of antisialagogue activity contrasts with the ~60% suppression produced by tolterodine at 10 mg/kg, enabling side-by-side dissection of muscarinic vs. β3-AR-mediated effects on glandular function [5].

Reference Standard Source for Large-Scale Non-Clinical Research Programs via Established Synthetic Route

Organizations requiring gram-to-kilogram quantities of ritobegron ethyl hydrochloride with verified purity can reference the published second-generation multikilogram synthesis process, which specifies purity benchmarks of 99.5% and overall yield of 43% at 69-kg scale [6]. This published process chemistry provides a technical basis for sourcing from contract synthesis organizations, reducing the dependency on single-supplier catalog availability.

Quote Request

Request a Quote for Ritobegron ethyl hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.